![molecular formula C24H17N3O2S B2897774 1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one CAS No. 690646-38-9](/img/structure/B2897774.png)
1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a member of the triazoloquinoline family and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
The synthesis of compounds related to "1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one" has been explored in various studies, focusing on the development of new synthetic routes and understanding their chemical properties. For instance, Fathalla (2015) elaborated on the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, highlighting the use of DCC coupling methods and the formation of amino acid derivatives linked to the triazoloquinoxaline moiety, demonstrating the compound's versatility in chemical synthesis and potential applications in medicinal chemistry (Fathalla, 2015).
Anticancer Activity
Research into the anticancer properties of triazoloquinoxaline derivatives has shown promising results. For example, a study by Reddy et al. (2015) focused on the synthesis of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas, investigating their potential as anticancer agents. This study demonstrates the compound's application in the development of new therapeutic agents for cancer treatment (Reddy et al., 2015).
Anticonvulsant and Neuroprotective Effects
Compounds structurally related to "this compound" have been evaluated for their anticonvulsant activities. Cui et al. (2009) synthesized a series of 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole derivatives, revealing strong anticonvulsant activity and lower neurotoxicity compared to prototype drugs like phenytoin. This indicates the potential of these compounds in developing new treatments for epilepsy (Cui et al., 2009).
Antimicrobial Activities
The antimicrobial potential of triazoloquinoxaline derivatives has also been explored. Hassan (2013) conducted a study on the synthesis, antibacterial, and antifungal activities of new pyrazoline and pyrazole derivatives, highlighting the broad spectrum of antimicrobial efficacy of these compounds. Such studies underscore the utility of triazoloquinoxaline derivatives in the development of new antimicrobial agents (Hassan, 2013).
Eigenschaften
IUPAC Name |
1-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c28-22(18-10-13-20(14-11-18)29-19-7-2-1-3-8-19)16-30-24-26-25-23-15-12-17-6-4-5-9-21(17)27(23)24/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIYRCDFLRVDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

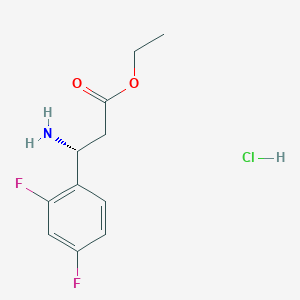

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2897695.png)
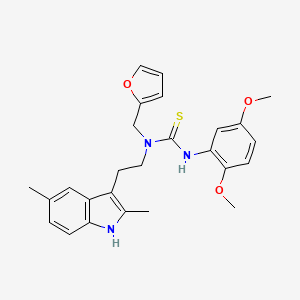

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)
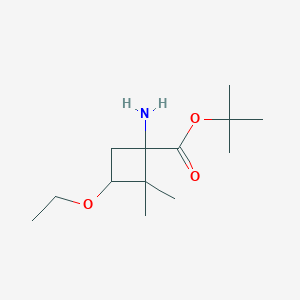
![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)
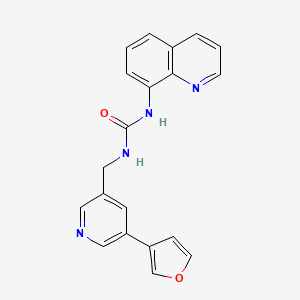

![5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2897706.png)
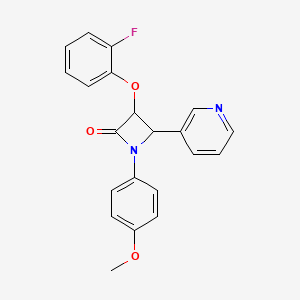
![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)
![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2897713.png)